1-(4-methylbenzyl)-1H-imidazole-2-thiol
Overview
Description
Imidazole is a planar five-membered ring. It is a part of several important biomolecules, which include histidine and the histidine residues in many enzymes . The benzyl group is often abbreviated “Bn”, thus benzyl alcohol is denoted as BnOH . The compound you’re asking about seems to be a thiol derivative of an imidazole compound with a 4-methylbenzyl group attached.
Molecular Structure Analysis
The molecular structure of “1-(4-methylbenzyl)-1H-imidazole-2-thiol” would likely involve a five-membered imidazole ring with a thiol (-SH) group at the 2-position and a 4-methylbenzyl group at the 1-position .Chemical Reactions Analysis
Imidazole compounds can participate in a variety of chemical reactions. For example, they can act as a nucleophile in substitution reactions or as a base in elimination reactions . They can also participate in cycloaddition reactions .Scientific Research Applications
Therapeutic Versatility of Imidazole Derivatives
Imidazole and its derivatives, including imidazo[2,1-b]-thiazoles, have been extensively studied for their pharmacological activities. These compounds exhibit a wide range of therapeutic potentials, such as antitumor, antimicrobial, and antiviral activities. The synthesis of imidazole derivatives is a significant area of interest in medicinal chemistry, aiming to develop new drugs with improved efficacy and safety profiles. The review by Shareef et al. (2019) highlights the therapeutic versatility of imidazo[2,1-b]-thiazoles, indicating the importance of this scaffold in drug discovery and development (Shareef et al., 2019).
Antioxidant Properties
The antioxidant activity of compounds is a critical parameter for their potential therapeutic applications, especially in diseases where oxidative stress plays a key role. The review on analytical methods used in determining antioxidant activity provides insights into the various assays employed to evaluate the antioxidant capacity of compounds, including imidazole derivatives. This knowledge is essential for developing drugs aimed at mitigating oxidative damage in cells (Munteanu & Apetrei, 2021).
Synthetic and Transformational Studies
Research on the synthesis and transformation of imidazole derivatives, including 4-phosphorylated imidazole derivatives, is crucial for creating compounds with specific biological activities. The studies by Abdurakhmanova et al. (2018) elaborate on the chemical synthesis techniques and the biological properties of these compounds, showcasing the potential for developing new pharmacologically active agents (Abdurakhmanova et al., 2018).
Antitumor Activity
Imidazole derivatives have been investigated for their antitumor activities. The review by Iradyan et al. (2009) discusses various imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, highlighting some compounds that have progressed to preclinical testing stages. This research underlines the potential of imidazole derivatives in cancer therapy (Iradyan et al., 2009).
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(4-methylbenzyl)-1H-imidazole-2-thiol is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] FabI, which is found in Escherichia coli (strain K12) . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival of the organism .
Mode of Action
It is likely that the compound interacts with the active site of the enzyme, leading to inhibition of its activity . This interaction could potentially disrupt the fatty acid synthesis pathway, affecting the growth and survival of the organism .
Biochemical Pathways
The compound’s action primarily affects the fatty acid synthesis pathway by inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI enzyme . The downstream effects of this inhibition could include disruption of cell membrane integrity and energy production, ultimately leading to cell death .
Result of Action
The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI enzyme by this compound could lead to disruption of the fatty acid synthesis pathway . This disruption could result in cell death, providing a potential mechanism for the compound’s antimicrobial activity .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-9-2-4-10(5-3-9)8-13-7-6-12-11(13)14/h2-7H,8H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOMFRZVVWAXBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CNC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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